Cas no 477851-20-0 ((2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile)

(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile structure
477851-20-0 structure
Product name:(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
CAS No:477851-20-0
MF:
MW:
CID:4652405

(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile

(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI69786-1g
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI69786-5mg
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 >90%
5mg
$214.00 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00861587-1g
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI69786-500mg
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI69786-1mg
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 >90%
1mg
$201.00 2024-04-19
abcr
AB578713-500mg
3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile; .
477851-20-0
500mg
€678.60 2024-08-02
abcr
AB578713-1g
3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile; .
477851-20-0
1g
€1312.80 2024-08-02
A2B Chem LLC
AI69786-10mg
(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
477851-20-0 >90%
10mg
$240.00 2024-04-19

Additional information on (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile

Chemical Profile of (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile (CAS No. 477851-20-0)

The compound (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile, identified by its CAS number 477851-20-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a conjugated system of a nitrile group and a thiophene ring, combined with an amine-substituted benzene ring, exhibits intriguing structural and functional properties that have garnered attention from researchers worldwide.

In recent years, the development of novel heterocyclic compounds has been a cornerstone in medicinal chemistry, particularly in the search for effective therapeutic agents. The structural motif of (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile incorporates elements that are known to enhance binding affinity and metabolic stability, making it a promising candidate for further investigation.

The presence of a thiophene ring in this compound is particularly noteworthy. Thiophenes and their derivatives have long been recognized for their role in various biological processes and their potential as pharmacological agents. For instance, thiophene-based compounds have been explored in the treatment of neurological disorders, cardiovascular diseases, and even certain types of cancer. The specific arrangement of the thiophene ring in (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile may contribute to its unique pharmacological profile.

Additionally, the amine-substituted benzene ring adds another layer of complexity to this molecule. Amines are well-known for their ability to form hydrogen bonds, which can significantly enhance the binding interactions between a drug and its target receptor. In the context of (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile, the amine group may play a crucial role in modulating its biological activity.

The nitrile group is another key feature of this compound. Nitriles are known for their versatility in medicinal chemistry, often serving as bioisosteres that can improve drug properties such as solubility and bioavailability. The incorporation of a nitrile group into the structure of (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile could potentially enhance its pharmacokinetic profile.

Current research in the field of heterocyclic chemistry has demonstrated that modifications to the core structure of compounds like (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile can lead to significant changes in their biological activity. For example, studies have shown that altering the substitution pattern on the thiophene ring can affect both the potency and selectivity of these compounds. This underscores the importance of careful structural design in drug development.

In terms of synthetic methodologies, the preparation of (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the conjugated system involving the nitrile group and the thiophene ring, followed by functionalization with the amine-substituted benzene moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently.

The chemical properties of this compound also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile interacts with biological targets at the molecular level. These studies can provide valuable insights into its potential pharmacological activity and help guide further experimental work.

From a regulatory perspective, compounds like (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile must undergo rigorous testing to ensure their safety and efficacy before they can be considered for clinical use. This involves comprehensive toxicological studies as well as preclinical trials to evaluate their biological activity. The results of these studies are crucial for determining whether such compounds are suitable for further development into therapeutic agents.

The significance of this compound extends beyond its potential therapeutic applications. It also serves as a valuable scaffold for medicinal chemists to explore new chemical space. By modifying various parts of its structure, researchers can generate libraries of related compounds that may exhibit enhanced or novel biological activities. This approach is particularly useful in hit-to-lead optimization campaigns, where small changes can lead to substantial improvements in drug candidates.

In conclusion, (2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile (CAS No. 477851-20-0) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological agents. Its unique combination of functional groups and its potential for further modification make it an attractive candidate for future research in medicinal chemistry. As our understanding of biological systems continues to grow, compounds like this one will undoubtedly play an important role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:477851-20-0)(2E)-3-{[3-(methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile
A1226542
Purity:99%
Quantity:1g
Price ($):550